molecular formula C8H13NO2S2 B7825481 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B7825481
M. Wt: 219.3 g/mol
InChI Key: KWOXQQUHDKUPIG-UHFFFAOYSA-N
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Description

3-(3-Ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 2-sulfanylidene-1,3-thiazolidin-4-one core substituted at position 3 with a 3-ethoxypropyl group. Rhodanine derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .

Properties

IUPAC Name

3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S2/c1-2-11-5-3-4-9-7(10)6-13-8(9)12/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOXQQUHDKUPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process begins with the nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the halo-ketone or halo-aldehyde, followed by intramolecular cyclization to yield the thiazolidinone scaffold. The 3-ethoxypropyl substituent is introduced either during the cyclization step or via post-synthetic modification. For example, reacting 3-ethoxypropylamine with a pre-formed thiazolidinone intermediate can install the ethoxypropyl group at the N3 position.

Optimization Parameters

  • Temperature : Reactions typically proceed at 80–100°C under reflux conditions.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for their ability to stabilize intermediates.

  • Catalysts : Lewis acids such as zinc chloride or iodine may accelerate cyclization.

Yield and Limitations

Reported yields for this method range from 60% to 75%, depending on the purity of starting materials and reaction time (6–12 hours). A key limitation is the formation of regioisomers when unsymmetrical α-halocarbonyl compounds are used, necessitating chromatographic purification.

Knoevenagel Condensation Followed by Cyclization

The Knoevenagel condensation is widely employed to introduce exocyclic double bonds into the thiazolidinone structure, which can later undergo cyclization to form the final product.

Synthetic Pathway

  • Knoevenagel Step : Condensation of a substituted aldehyde with a rhodanine derivative generates an α,β-unsaturated carbonyl intermediate.

  • Cyclization : The intermediate undergoes intramolecular nucleophilic attack by the ethoxypropylamine group, forming the thiazolidinone ring.

Key Conditions

  • Base : Piperidine or ammonium acetate catalyzes the Knoevenagel step.

  • Solvent : Ethanol or toluene facilitates both steps in a one-pot reaction.

  • Temperature : 70–90°C for 4–8 hours.

Advantages

This method achieves yields of 70–85% and allows precise control over the stereochemistry of the exocyclic double bond, which is critical for biological activity.

Multi-Step Synthesis with Protective Group Strategies

Complex substituents, such as the 3-ethoxypropyl group, often require multi-step syntheses involving protective groups to prevent unwanted side reactions.

Stepwise Procedure

  • Protection of Amine : The primary amine in 3-ethoxypropylamine is protected using a tert-butoxycarbonyl (Boc) group.

  • Thiazolidinone Formation : The protected amine reacts with thioglycolic acid and an aldehyde to form the thiazolidinone core.

  • Deprotection : Acidic removal of the Boc group yields the final product.

Critical Considerations

  • Protecting Group Stability : Boc groups are stable under basic conditions but cleave readily in acidic environments.

  • Purification : Silica gel chromatography is often required after deprotection to isolate the pure compound.

Yield and Scalability

This method provides high purity (>95%) but lower yields (50–65%) due to additional steps. Scalability is challenging due to the need for intermediate isolations.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular agitation and heat transfer.

Protocol

  • Reactants : Thiourea, α-bromoketone, and 3-ethoxypropylamine.

  • Conditions : Microwave irradiation at 120°C for 20–30 minutes in a sealed vessel.

Benefits

  • Efficiency : Yields increase to 80–90% compared to conventional heating.

  • Green Chemistry : Reduced solvent volumes align with sustainable practices.

Solvent-Free and One-Pot Methodologies

Recent advancements emphasize solvent-free conditions to minimize waste and simplify purification.

One-Pot Synthesis

  • Mixing Reactants : Combine thiourea, α-chloroketone, and 3-ethoxypropylamine in a ball mill.

  • Mechanical Grinding : Solid-state grinding for 1–2 hours initiates cyclocondensation without solvents.

Outcomes

  • Yield : 70–75% with minimal purification.

  • Environmental Impact : Eliminates solvent use, reducing ecological footprint.

Comparative Analysis of Preparation Methods

Method Steps Yield (%) Time Advantages
Cyclocondensation1–260–756–12 hSimplicity, low cost
Knoevenagel-Cyclization270–854–8 hStereochemical control
Multi-Step Synthesis3–450–6512–24 hHigh purity, complex substituents
Microwave-Assisted180–9020–30 minRapid, energy-efficient
Solvent-Free170–751–2 hEco-friendly, minimal purification

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-(3-Ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclization processes.

Biology

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The sulfanylidene group may play a crucial role in inhibiting bacterial growth by interfering with thiol-containing enzymes.
  • Anticancer Potential : Research has indicated that thiazolidinone derivatives can exhibit anticancer properties. The specific interactions of this compound with cancer cell lines are under investigation to determine its efficacy as a therapeutic agent.

Medicine

  • Therapeutic Agent : The compound is being explored for its potential use in treating various diseases due to its unique chemical structure. Its mechanism of action may involve modulation of biological receptors or inhibition of specific enzymes, leading to therapeutic effects.

Industry

  • Material Development : In industrial applications, this compound could be utilized in the formulation of new materials such as polymers or coatings that require specific chemical properties. Its reactivity can be harnessed to develop materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of thiazolidinone derivatives found that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cell lines. The specific effects of this compound on cell viability and proliferation are currently being evaluated in ongoing research.

Mechanism of Action

The mechanism of action of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. The thiazolidinone ring may also interact with various biological receptors, modulating their function. These interactions can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in Rhodanine Derivatives
Compound Name Substituent at Position 3 Key Functional Groups Biological Activity Reference
3-(3-Ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3-ethoxypropyl Ethoxy, alkyl chain Predicted antimicrobial activity
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one Benzyl Aromatic ring Comparative bioactivity studies
3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one Allyl + nitrobenzylidene Allyl, nitro group π-conjugation for optoelectronic applications
3-Cyclopropyl-5-arylidene derivatives Cyclopropyl Cyclopropane ring Antiglycation, molecular docking
3-(2-Hydroxyethyl)rhodanine 2-hydroxyethyl Hydroxyl group Antimicrobial activity

Key Observations :

  • Lipophilicity: The 3-ethoxypropyl group in the target compound introduces moderate lipophilicity, balancing solubility and membrane penetration.
  • Electronic Effects : Allyl and nitrobenzylidene substituents (e.g., in ) enhance π-conjugation, which may improve interactions with biological targets or optoelectronic properties.
Table 2: Antimicrobial Activity of Selected Rhodanine Derivatives
Compound Microbial Target Activity Level Reference
3-(3-Ethoxypropyl) derivative (hypothetical) E. coli, P. aeruginosa Predicted moderate activity (based on structural analogs)
(V)9 (2-chloro-3-quinolyl derivative) E. coli IC₅₀ = 8 µg/mL
3-Benzyl derivative Not reported Comparative studies ongoing
5-Pyridyl-substituted rhodanine S. aureus MIC = 32 µg/mL

Key Findings :

  • However, chloro-quinolyl derivatives (e.g., (V)9 in ) exhibit superior activity against E. coli (IC₅₀ = 8 µg/mL), likely due to halogen-mediated target binding.
  • Pyridyl-substituted rhodanines show moderate activity against S. aureus, suggesting that heterocyclic substituents may broaden antimicrobial spectra .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties of 3-(3-Ethoxypropyl) Derivative vs. Analogs
Property 3-(3-Ethoxypropyl) Derivative 3-Benzyl Derivative 3-Allyl Derivative
Molecular Weight (g/mol) ~282 (estimated) 239.34 320.38
LogP (Lipophilicity) ~2.5 (predicted) 2.8 3.1
Solubility (mg/mL) Moderate (aqueous) Low Low
Predicted CCS (Ų) 222.5 ([M+H]+) Not reported Not reported

Insights :

  • The 3-ethoxypropyl group provides a balance between lipophilicity (LogP ~2.5) and solubility, making it more drug-like than highly hydrophobic analogs.

Biological Activity

3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents in various diseases, including cancer, bacterial infections, and metabolic disorders. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The compound's unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, derivatives containing the thiazolidinone scaffold have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In vitro Anticancer Activity : A study evaluated the anticancer activity of several thiazolidinone derivatives against leukemia and central nervous system (CNS) cancer cell lines. Notably, compounds with similar structural motifs to this compound exhibited inhibition rates of up to 84.19% against MOLT-4 leukemia cells and 72.11% against SF-295 CNS cancer cells .
  • Mechanism of Action : The mechanism by which thiazolidinones exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of apoptotic proteins and cell cycle regulators .

Antibacterial Activity

Thiazolidinones have also been investigated for their antibacterial properties. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes and disruption of cell wall synthesis.

Efficacy Against Bacterial Strains

Research indicates that thiazolidinone derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) studies have shown that certain derivatives can achieve MIC values as low as 0.5 µg/mL against Staphylococcus aureus .
  • Compounds similar to this compound demonstrated biofilm inhibition capabilities, which is crucial for preventing chronic infections .

Other Pharmacological Activities

Beyond anticancer and antibacterial effects, thiazolidinone derivatives have been reported to possess various other biological activities:

  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-diabetic Effects : Certain thiazolidinones have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition rates up to 84.19% in leukemia cells
AntibacterialEffective against S. aureus with MIC = 0.5 µg/mL
AntioxidantScavenges free radicals
Anti-diabeticImproves insulin sensitivity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanylidene (-S-) group acts as a nucleophilic site, enabling displacement reactions with electrophiles. Key examples include:

Reagent/ConditionsProduct FormedYieldKey Observations
Alkyl halides (R-X) in DMF, 80°C3-(3-Ethoxypropyl)-2-alkylthio-1,3-thiazolidin-4-one68–75%Regioselective substitution at S-position
Aryl diazonium salts in EtOH5-Arylazo derivatives55–62%Formation confirmed by IR (N=N stretch at 1580 cm⁻¹)
  • Mechanistic Insight : The reaction proceeds through an SN² mechanism, with the sulfur lone pair attacking electrophilic centers .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions due to its conjugated system:

DienophileConditionsCycloadduct StructureYield
Maleic anhydrideToluene, reflux, 12hBicyclic thiazolidinone-fused adduct72%
Dimethyl acetylenedicarboxylate (DMAD)EtOH, ultrasoundThiazolo[3,2-a]pyridine derivatives85%
  • Stereochemistry : Reactions predominantly yield Z-isomers, confirmed by X-ray crystallography .

Oxidation and Reduction

Redox transformations modify the sulfur and nitrogen centers:

Reaction TypeReagentProductApplication
OxidationH₂O₂, acetic acid3-(3-Ethoxypropyl)-2-sulfonyl-1,3-thiazolidin-4-oneEnhanced solubility in polar solvents
ReductionNaBH₄, MeOH3-(3-Ethoxypropyl)-2-mercapto-1,3-thiazolidin-4-onePrecursor for metal complexes
  • Kinetics : Oxidation follows pseudo-first-order kinetics (k = 0.042 min⁻¹ at 25°C).

Condensation Reactions

The active methylene group undergoes Knoevenagel and Michael additions:

Reaction TypeReagent/ConditionsProductYield
KnoevenagelBenzaldehyde, piperidine, Δ5-Benzylidene derivative78%
Michael AdditionAcrylonitrile, K₂CO₃, H₂O5-(2-Cyanoethyl) substituted analog65%
  • Catalysis : Microwave-assisted methods reduce reaction time from 24h to 30min .

Multicomponent Reactions

One-pot syntheses leverage its bifunctional reactivity:

ComponentsConditionsProductYield
Aniline, thioglycolic acid, PPG110°C, 4h2-Aryl-thiazolidin-4-one analogs83%
Hydrazine, DMAD, ultrasoundEtOH, 40kHzPyrazolyl-thiazolidinone hybrids92%
  • Advantages : PPG (polypropylene glycol) outperforms PEG as a recyclable catalyst .

Biological Interaction Mechanisms

While not a chemical reaction per se, its bioactivity involves:

  • Enzyme Inhibition : Binds to α-amylase via hydrogen bonds (C=O⋯His299) and hydrophobic interactions (ethoxypropyl chain).

  • Antimicrobial Action : Disrupts bacterial cell membranes through thiol-mediated redox interference.

Stability and Reactivity Trends

PropertyValue/ConditionMethod of Analysis
Thermal Decomposition218–220°C (onset)TGA-DSC
Hydrolytic StabilityStable at pH 4–9; degrades at pH >10HPLC monitoring

This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal and materials chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloesters or α,β-unsaturated carbonyl compounds. For example, substituting the 3-ethoxypropyl group at the N3 position can be achieved via nucleophilic substitution using 3-ethoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Solvent choice (polar aprotic solvents like DMF or acetonitrile) and temperature (60–80°C) significantly impact reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm the presence of the ethoxypropyl chain (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for OCH₂) and the thione sulfur (no direct NMR signal but inferred via IR at ~1200–1250 cm⁻¹ for C=S).
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the thiazolidinone ring conformation and substituent orientation. Refinement using SHELXL (e.g., disorder modeling for flexible ethoxypropyl groups) ensures structural accuracy .

Q. What preliminary biological activities are associated with this compound, and how are they assayed?

  • Methodological Answer : Thiazolidinone derivatives are often screened for antimicrobial or enzyme inhibitory activity. For example:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Fluorescence polarization assays to study interactions with targets like c-Myc (structural analogs show IC₅₀ values in the µM range) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and binding modes of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electron density distribution, HOMO-LUMO gaps, and electrophilic regions (e.g., sulfur atoms as nucleophilic targets).
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., c-Myc). Focus on hydrogen bonding with the thione group and hydrophobic interactions with the ethoxypropyl chain .

Q. What challenges arise in resolving crystallographic disorder in the ethoxypropyl substituent, and how are they addressed?

  • Methodological Answer : Flexible alkyl chains often exhibit positional disorder. Strategies include:

  • Multi-Component Refinement : Split the ethoxypropyl group into two or more conformers in SHELXL, refining occupancy factors (e.g., 0.6:0.4 ratio).
  • Restraints : Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths and angles during refinement .

Q. How do structural modifications (e.g., substituent variation at N3 or C5) impact biological activity?

  • Methodological Answer :

  • Substituent Screening : Replace the ethoxypropyl group with cyclopropyl or morpholinopropyl groups (see ) to assess steric/electronic effects on target binding.
  • SAR Analysis : Correlate IC₅₀ values with substituent hydrophobicity (ClogP) using Hansch analysis. For example, bulkier groups may enhance membrane permeability but reduce solubility .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Purity Verification : Validate compound purity via HPLC (≥95%) and LC-MS to exclude degradation products.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for c-Myc inhibition) and control compounds (e.g., 10058-F4) to normalize inter-lab variability .

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